molecular formula C2BrF4I B025929 1-Bromo-2-iodotetrafluoroethane CAS No. 421-70-5

1-Bromo-2-iodotetrafluoroethane

Cat. No. B025929
CAS RN: 421-70-5
M. Wt: 306.82 g/mol
InChI Key: ZYNPYKGTNSXKPI-UHFFFAOYSA-N
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Description

1-Bromo-2-iodotetrafluoroethane is a compound in the family of halogenated ethanes, known for its unique properties due to the presence of both bromine and iodine atoms along with fluorine. This molecular structure contributes to its distinctive physical and chemical characteristics.

Synthesis Analysis

  • The synthesis of related halogenated ethanes typically involves the reaction of alkenes with halogenated reagents under controlled conditions. For example, Novikov & Sampson (2005) reported the synthesis of 1-bromo-1-lithioethene, a related compound, which demonstrates the general approach to synthesizing such molecules (Novikov & Sampson, 2005).

Molecular Structure Analysis

  • The molecular structure of 1-Bromo-2-iodotetrafluoroethane and similar compounds has been studied through methods like X-ray diffraction. For instance, Olejniczak, Katrusiak, & Vij (2009) explored weak intermolecular interactions and molecular aggregation in related dihaloperfluoroethanes (Olejniczak, Katrusiak, & Vij, 2009).

Chemical Reactions and Properties

  • 1-Bromo-2-iodotetrafluoroethane participates in various chemical reactions, including halogen exchange and addition reactions. For instance, Chen, Xu, & Qing (2021) described the photoredox-catalyzed addition of dibromofluoromethane to alkenes, a process that could be analogous to reactions involving 1-Bromo-2-iodotetrafluoroethane (Chen, Xu, & Qing, 2021).

Physical Properties Analysis

  • The physical properties of halogenated ethanes like 1-Bromo-2-iodotetrafluoroethane are influenced by their molecular structure. Thomassen, Samdal, & Hedberg (1992) investigated the molecular structures and conformational compositions of related molecules, providing insights into their physical state and behavior (Thomassen, Samdal, & Hedberg, 1992).

Chemical Properties Analysis

  • Marotta, Bosa, Scorrano, & Paradisi (2005) explored the ion chemistry of halothane, a closely related compound, under various conditions, shedding light on the chemical behavior and reactivity of halogenated ethanes including 1-Bromo-2-iodotetrafluoroethane (Marotta et al., 2005).

Scientific Research Applications

  • Ring Halogenation of Polyalkylbenzenes : It is utilized for ring halogenations of polyalkylbenzenes, notably in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Hydrocarbons : The compound aids in the synthesis of hydrocarbons capable of diyl formation, an important process in organic chemistry (Wittig, 1980).

  • Organic Synthesis : It plays a role in the simple and selective synthesis of 2-bromo- and 2-iodo-1-alkenes, a key process in organic synthesis (Hara, Dojo, Takinami & Suzuki, 1983).

  • Studying Molecular Structures : The compound is useful for investigating the structure and properties of analogous compounds, expanding our understanding of molecular interactions (Douglass, Janoušek, Kaszyński & Young, 1998).

  • Building Block for Fluorine Compounds : It serves as a building block for numerous fluorine compounds, especially those containing the CF-3 group, through organometallic and free radical reactions (Dmowski, 2011).

  • Synthesis of 1,1-Difluoroallenes : This compound is employed in the synthesis of 1,1-difluoroallenes bearing various substituents, highlighting its versatility in creating complex molecular structures (Oh, Fuchibe, Yokota & Ichikawa, 2012).

  • Modular Synthesis of Compounds : It's used as a pseudosymmetric building block for the synthesis of complex molecules like cis and trans bupleurynol (Ghasemi, Antunes & Organ, 2004).

  • Study of Weak Intermolecular Interactions : The isostructural crystals of this compound can be used to study weak intermolecular interactions and molecular disorder in dihaloperfluoroethanes (Olejniczak, Katrusiak & Vij, 2009).

  • Fragmentation Studies : It assists in studying the selectivity in fragmentation after iodine electron excitation, particularly around the Cα-I bond (Thissen, Hubin-franskin, Furlan, Piette, Morin & Nenner, 1992).

  • Practical Reagent in Organic Synthesis : 1-Bromo-1-lithioethene, a derivative, is a practical reagent offering high diastereoselectivities and compatibility with various protecting groups in organic synthesis (Novikov & Sampson, 2005).

  • Anesthetic Halothane Study : It's studied in the context of the common anesthetic halothane in air plasma at atmospheric pressure (Marotta, Bosa, Scorrano & Paradisi, 2005).

  • Carbonyl Allylation : 1-Bromo-2-butene, a related compound, is used for α-syn-allylation of aldehydes, producing specific substituted syn-2-methyl-3 molecules (Masuyama, Kishida & Kurusu, 1996).

  • CuI-Catalyzed Domino Process : This compound is integral in the CuI-catalyzed domino process for synthesizing 2,3-disubstituted benzofurans (Lu, Wang, Zhang & Ma, 2007).

  • Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones : It's used in the Cu(I)-catalyzed reaction for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones (Aljaar, Malakar, Conrad, Strobel, Schleid & Beifuss, 2012).

  • Conformational Studies : Studies on the conformers of 1-bromo-2-iodoethane provide insights into the energy differences and stability of different molecular structures (Ramasami, 2007).

  • Synthesis of Fluorine-Containing Compounds : Photoredox catalysis is used to transform 1-Bromo-1-fluoroalkanes into various fluorine-containing compounds, showcasing the versatility in chemical transformations (Chen, Xu & Qing, 2021).

  • Nanofiltration in Pharmaceutical Applications : The technique is employed in recovering high-value pharmaceutical ingredients from ethanol solution, emphasizing its role in sustainable pharmaceutical processes (Martínez, Bruggen, Negrin & Alconero, 2012).

  • Vibration Spectra and Rotational Isomerism Study : Although this study focuses on the vibration spectra and rotational isomerism of chain molecules, it doesn't specifically highlight the applications of 1-Bromo-2-iodotetrafluoroethane (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada & Shimanouchi, 1978).

Safety And Hazards

1-Bromo-2-iodotetrafluoroethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

1-Bromo-2-iodotetrafluoroethane is also useful as a crosslinkable monomer for various fluoropolymers . Its production method, which enables the production of 1-bromo-2-iodotetrafluoroethane from tetrafluoroethylene in a relatively short time without using expensive iodine bromide, could be of interest for future research and applications .

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF4I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPYKGTNSXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194941
Record name 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodotetrafluoroethane

CAS RN

421-70-5
Record name 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane
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Record name 1-bromotetrafluoro-2-iodoethane
Source European Chemicals Agency (ECHA)
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Record name 1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-iodotetrafluoroethane
Reactant of Route 2
1-Bromo-2-iodotetrafluoroethane

Citations

For This Compound
28
Citations
A Olejniczak, A Katrusiak, A Vij - CrystEngComm, 2009 - pubs.rsc.org
… Isochoric freezing of 1-bromo-2-iodotetrafluoroethane single-crystal in the DAC chamber: (A) 443 K; (B) 393 K; (C) 373 K; and (D) at 296 K/0.6 GPa. Analogously obtained single crystals…
Number of citations: 19 pubs.rsc.org
A Olejniczak, A Katrusiak, A Vij - Journal Article, 2007 - academia.edu
… 1-Bromo-2-iodotetrafluoroethane single-crystal pressure freezing in the DAC chamber: 443 K (A); 393 K (B); 373 K (C); and at 296 K/0.6 GPa (D). Analogously obtained single crystals …
Number of citations: 2 www.academia.edu
AS Katrusiak… - 2007 - apps.dtic.mil
… 1-Bromo-2-iodotetrafluoroethane single-crystal pressure freezing in the DAC chamber: 443 K (A); 393 K (B); 373 K (C); and at 296 K/0.6 GPa (D). Analogously obtained single crystals …
Number of citations: 0 apps.dtic.mil
AS Katrusiak - researchgate.net
… 1-Bromo-2-iodotetrafluoroethane single-crystal pressure freezing in the DAC chamber: 443 K (A); 393 K (B); 373 K (C); and at 296 K/0.6 GPa (D). Analogously obtained single crystals …
Number of citations: 0 www.researchgate.net
JW Lee, DN Spiegowski, MY Ngai - Chemical Science, 2017 - pubs.rsc.org
… Importantly, our reaction is applicable to polyfluoroalkyl iodides such as 1-chloro-2-iodo-tetrafluoroethane and 1-bromo-2-iodotetrafluoroethane, albeit that 4h was obtained in a lower …
Number of citations: 40 pubs.rsc.org
HK Nair, DJ Burton - Journal of the American Chemical Society, 1994 - ACS Publications
… 1 -bromo 2-iodotetrafluoroethane produces the radical cation, I,23·24 and radical anion, , respectively. A second electron transfer to affords the unstable BrCF2CF2~, which eliminates …
Number of citations: 14 pubs.acs.org
T Tasnim, C Ryan, ML Christensen, CJ Fennell… - Organic …, 2021 - ACS Publications
… Notably, 1-bromo-2-iodotetrafluoroethane formed the radical exclusively through activation of the C–I bond over the C–Br bond, albeit giving product 16 in a modest 26% isolated yield. …
Number of citations: 23 pubs.acs.org
HK Nair, DJ Burton - Journal of the American Chemical Society, 1997 - ACS Publications
… Photoinduced electron transfer between the phosphite and 1-bromo-2-iodotetrafluoroethane produces the radical cation, I, 28-30 and radical anion, II, respectively. A second electron …
Number of citations: 35 pubs.acs.org
A Abu-Rayyan - 2005 - core.ac.uk
… Therefore, the IBr transmission was achieved by using 1-bromo-2-iodotetrafluoroethane. Crystals of 30 lie in the centrosymmetric monoclinic, P2(1)/n space group. Here the atoms I(2) …
Number of citations: 3 core.ac.uk
LG Quiquempoix - 2018 - eprints.soton.ac.uk
The impact of deoxyfluorination on fundamental properties of carbohydrates is a large topic of investigation in our group. More precisely, the insertion of polyfluorinated motifs has …
Number of citations: 2 eprints.soton.ac.uk

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